Angelol K

Description

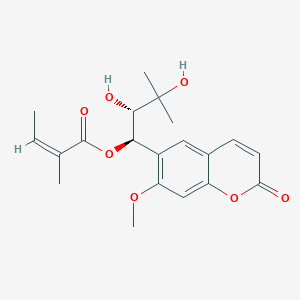

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUBXAYVOCLNA-PWZGUCPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angelol K: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol K, a naturally occurring coumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction and isolation. Detailed experimental protocols, quantitative data, and visualizations of the isolation workflow and potential signaling pathways are presented to facilitate further research and development.

Natural Source

This compound is primarily isolated from the roots of plants belonging to the Angelica genus, a group of perennial herbs in the Apiaceae family. The most prominent documented sources are:

-

Angelica pubescens Maxim. f. biserrata Shan et Yuan : The roots of this plant, often used in traditional medicine, have been identified as a key source of this compound and other related angelol-type coumarins.

-

Angelica biserrata (R.H. Shan & C.Q. Yuan) C.Q. Yuan & R.H. Shan : Considered by some as a distinct species or a form of A. pubescens, its roots are also a known source of this compound.

Chemical Profile

-

Chemical Name : [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate

-

Molecular Formula : C₂₀H₂₄O₇

-

Molecular Weight : 376.4 g/mol

-

CAS Number : 169736-93-0

-

Class : Coumarin

Extraction and Isolation

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by chromatographic purification. While a specific, detailed protocol for this compound is not extensively published, the general methodologies for isolating coumarins from Angelica roots provide a robust framework.

General Extraction Protocol

A common initial step is the solvent extraction of the dried and powdered roots of Angelica pubescens or Angelica biserrata.

Methodology:

-

Plant Material Preparation : The roots of the Angelica species are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered root material is typically extracted sequentially with solvents of increasing polarity. A common sequence is:

-

n-Hexane or Petroleum Ether : To remove nonpolar compounds like fats and waxes.

-

Ethyl Acetate : This fraction is often enriched with coumarins, including this compound.

-

Methanol or Ethanol : To extract more polar compounds.

-

-

Concentration : The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts. The ethyl acetate fraction is the primary source for the subsequent isolation of this compound.

Isolation and Purification Protocol

The purification of this compound from the crude ethyl acetate extract is achieved through various chromatographic techniques.

Methodology:

-

Silica Gel Column Chromatography (Initial Separation) :

-

The crude ethyl acetate extract is subjected to silica gel column chromatography.

-

A solvent gradient is employed, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification) :

-

Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a gradient elution.

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

-

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield and purity of this compound from the extraction and isolation processes. However, studies on the isolation of other coumarins from Angelica species report yields that can range from a few milligrams to several hundred milligrams from a kilogram of dried root material, with final purities often exceeding 98% after preparative HPLC.

| Parameter | Value | Source/Method |

| Typical Starting Material | Dried roots of Angelica pubescens or A. biserrata | Botanical Identification |

| Extraction Solvent | Ethyl Acetate | Sequential Solvent Extraction |

| Initial Purification | Silica Gel Column Chromatography | Gradient Elution |

| Final Purification | Preparative HPLC (C18 column) | Acetonitrile/Water or Methanol/Water Gradient |

| Reported Purity of related Coumarins | >98% | Analytical HPLC |

| Estimated Yield | Data not available | - |

Potential Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited. However, studies on structurally related angelates and extracts from Angelica species suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation and platelet aggregation.

-

Anti-inflammatory Effects : Other coumarins and extracts from Angelica species have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of pro-inflammatory cytokine production. It is plausible that this compound may also interact with components of these pathways.

-

Platelet Aggregation Inhibition : Some angelol-type coumarins have demonstrated significant inhibitory effects on human platelet aggregation. The signaling pathways involved in platelet activation are complex and include the activation of phospholipases, protein kinases (such as PKC), and an increase in intracellular calcium levels. This compound may interfere with one or more of these signaling events.

Visualizations

Experimental Workflow for this compound Isolation

Unveiling the Structure of Angelol K: A Comprehensive Technical Guide

For Immediate Release

A detailed technical guide elucidating the chemical structure of Angelol K, a significant angular-type pyranocoumarin, has been compiled for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the spectroscopic data and experimental protocols that were instrumental in the characterization of this natural product.

This compound, a colorless powder with a melting point of 116-118°C, was first isolated from the roots of Angelica biserrata (also known as Angelica pubescens f. biserrata). Its molecular formula has been established as C₂₀H₂₄O₇, with a molecular weight of 376.4 g/mol . The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative data is presented below, providing a clear comparison of the physical and spectroscopic properties that define the structure of this compound.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.4 g/mol |

| Appearance | Colorless powder |

| Melting Point | 116-118 °C |

| Specific Rotation | [α]D = -20.6° (c = 0.32, CHCl₃) |

| UV λmax (MeOH) nm (log ε) | 221 (4.35), 255 (3.80), 298 (3.75), 328 (4.10) |

| IR νmax (KBr) cm⁻¹ | 3450, 3350, 1720, 1620, 1580, 1130, 840 |

Table 1: Physicochemical and Spectroscopic Properties of this compound

Nuclear Magnetic Resonance (NMR) Data

The precise arrangement of atoms in this compound was determined through detailed ¹H and ¹³C NMR spectroscopy. The assignments, chemical shifts (δ), and coupling constants (J) are crucial for the definitive structural confirmation.

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 161.5 | - |

| 3 | 112.9 | 6.25 (1H, d, J=9.5) |

| 4 | 143.5 | 7.62 (1H, d, J=9.5) |

| 4a | 112.8 | - |

| 5 | 128.7 | 7.38 (1H, s) |

| 6 | 118.9 | 6.82 (1H, s) |

| 7 | 162.5 | - |

| 8 | 107.5 | - |

| 8a | 156.8 | - |

| 1' | 76.5 | 5.20 (1H, d, J=8.0) |

| 2' | 77.8 | 4.10 (1H, d, J=8.0) |

| 3' | 72.9 | - |

| 4' | 25.9 | 1.25 (3H, s) |

| 5' | 24.9 | 1.30 (3H, s) |

| 7-OCH₃ | 56.4 | 3.90 (3H, s) |

| 1'' | 167.9 | - |

| 2'' | 127.5 | 6.10 (1H, qq, J=7.0, 1.5) |

| 3'' | 138.5 | - |

| 4'' | 20.5 | 2.00 (3H, d, J=7.0) |

| 5'' | 15.8 | 1.80 (3H, d, J=1.5) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provided further evidence for the proposed structure.

| m/z | Ion Species | Proposed Fragments |

| 377 | [M+H]⁺ | Protonated molecule |

| 399 | [M+Na]⁺ | Sodium adduct |

| 259 | [M+H - C₅H₈O₂]⁺ | Loss of the angeloyl group |

| 205 | Further fragmentation | |

| 203 | Further fragmentation | |

| 191 | Further fragmentation | |

| 160 | Further fragmentation |

Table 3: Mass Spectrometric Fragmentation of this compound

Experimental Protocols

The elucidation of this compound's structure relied on a series of well-defined experimental procedures.

Isolation and Purification: The dried roots of Angelica biserrata were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis:

-

NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

-

Mass spectra were obtained using a high-resolution mass spectrometer with electrospray ionization (ESI).

-

IR spectra were recorded on a Perkin-Elmer 599B infrared spectrophotometer using potassium bromide (KBr) pellets.

-

UV spectra were measured on a Shimadzu UV-260 spectrophotometer in methanol.

-

Optical rotation was determined using a Perkin-Elmer 241 polarimeter.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Caption: Workflow of this compound's isolation and structural elucidation.

This comprehensive guide serves as a valuable resource for the scientific community, providing the foundational data necessary for further research into the biological activities and potential therapeutic applications of this compound.

Angelol K: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K is a natural coumarin compound isolated from the roots of plants such as Angelica sinensis and Angelica pubescence f. biserrata.[1][2] These plants have a history of use in traditional East Asian medicine for treating various ailments, including those related to inflammation and hematological disorders.[1] As a member of the coumarin class of secondary metabolites, this compound has garnered interest for its diverse bioactive potential. Notably, it exhibits significant dose-dependent inhibition of human platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an examination of its known signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the formulation of potential therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₇ | [1][2][3] |

| Molecular Weight | 376.4 g/mol | [1][2][3] |

| CAS Number | 169736-93-0 | [1][2][3] |

| IUPAC Name | [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1][3] Poor aqueous solubility.[1] | [1][3] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][2] | [1][2] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is fundamental to its development as a potential drug candidate. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Protocol:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.[4]

-

Equilibration: The vial is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

-

Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the compound.[4]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of this compound is used for accurate quantification.[4]

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (mol/L) at the specified temperature.[4]

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[6][7][8]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus in close proximity to a calibrated thermometer.[7]

-

Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to get an approximate melting range.[6][9]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature ramped at a rate of 1-2°C/min, starting from a temperature about 10-15°C below the approximate melting point.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[6] For a pure compound, this range is typically narrow (0.5-2°C).[10]

Log P (Octanol-Water Partition Coefficient) Determination

Log P is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.[11][12][13]

Protocol:

-

Phase Preparation: n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with a known volume of the other phase in a sealed container.[12][13]

-

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached (can take several hours).[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[13]

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[12]

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values. For compounds with a chromophore, like coumarins, UV-Vis spectrophotometry is a common method for pKa determination.[14][15]

Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffers with a range of known pH values are also prepared.

-

Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of this compound have different absorption is plotted against the pH of the buffer.

-

pKa Calculation: The resulting data is fitted to a sigmoidal curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the sigmoidal curve.[16]

Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of human platelet aggregation.[1][2] Its mechanism of action involves the modulation of a critical signaling pathway in thrombus formation.

This compound interferes with the adenosine diphosphate (ADP) receptor signaling pathway.[1] Specifically, it targets the P2Y₁₂ receptor, a G-protein coupled receptor on the surface of platelets.[17] Upon binding of ADP to the P2Y₁₂ receptor, a signaling cascade is initiated that leads to a decrease in intracellular cyclic AMP (cAMP) and the activation of phospholipase C (PLC).[18][19] This results in an increase in intracellular calcium (Ca²⁺) mobilization.[1] The rise in intracellular calcium is a key event that triggers a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, activating it.[2] Activated GPIIb/IIIa receptors can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[20][21]

By blocking the ADP-induced calcium mobilization, this compound prevents the activation of the GPIIb/IIIa receptor.[1] This, in turn, inhibits fibrinogen binding and subsequent platelet cross-linking, thereby exerting its antiplatelet effect.[1]

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, provided detailed experimental protocols for their determination, and elucidated its mechanism of action as a platelet aggregation inhibitor. The poor aqueous solubility of this compound presents a significant challenge for its in vivo formulation and bioavailability, a key consideration for drug development professionals.[1] The provided information serves as a foundational resource for researchers and scientists working on the development of this compound and related coumarin compounds as potential therapeutic agents. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles.

References

- 1. Validate User [ashpublications.org]

- 2. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. waters.com [waters.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijcce.ac.ir [ijcce.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Biological Activity Screening of Angelol K and the Structurally Related Compound Ingenol 3-Angelate (PEP005)

Introduction

This technical guide provides a comprehensive overview of the biological activity screening of Angelol K, a natural product isolated from the roots of Angelica sinensis. Initial investigations have identified its role in modulating platelet aggregation. However, a significant body of research exists for a similarly named compound, Ingenol 3-angelate (also known as PEP005), a diterpene ester derived from the plant Euphorbia peplus. Due to the extensive data available for PEP005 and its relevance to key signaling pathways in drug discovery, this guide will present the known biological activities of this compound and use PEP005 as a detailed case study for in-depth biological activity screening. This approach will provide researchers, scientists, and drug development professionals with a thorough understanding of the methodologies and data interpretation for evaluating the therapeutic potential of natural compounds.

This compound: A Coumarin Derivative with Antiplatelet Activity

This compound is a coumarin derivative whose chemical structure has been elucidated.[1] It has been identified as an inhibitor of human platelet aggregation.

Quantitative Data for this compound

The inhibitory activity of this compound on platelet aggregation is summarized in the table below.

| Biological Activity | Assay System | IC50 Value | Reference |

| Inhibition of human platelet aggregation | in vitro | Comparable to established antiplatelet agents | [1] |

Experimental Protocol: Platelet Aggregation Assay

A detailed experimental protocol for assessing the antiplatelet activity of this compound is as follows:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Collect the supernatant (PRP) and keep it at room temperature for use within 3 hours.

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer to measure changes in light transmission through a stirred suspension of PRP.

-

Pre-warm the PRP aliquots to 37°C for 5 minutes.

-

Add this compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP).

-

Monitor the change in light transmission for a set period (e.g., 10 minutes).

-

The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to that of a vehicle control.

-

The IC50 value is determined from the dose-response curve.

-

Logical Relationship of this compound's Antiplatelet Activity

Figure 1. Proposed mechanism of this compound's antiplatelet activity.

Ingenol 3-Angelate (PEP005): A Case Study in Biological Activity Screening

Ingenol 3-angelate (PEP005) is a potent activator of Protein Kinase C (PKC) and has been extensively studied for its anti-cancer properties. It serves as an excellent model for a comprehensive biological activity screening workflow.

Quantitative Data for Ingenol 3-Angelate (PEP005)

The antiproliferative and pro-apoptotic activities of PEP005 have been evaluated in various cancer cell lines.

| Biological Activity | Cell Line | Assay | IC50 / EC50 Value | Reference |

| Antiproliferative | Colo205 (colon cancer) | MTT Assay (48h) | 0.01 - 30 µmol/L | [2] |

| Antiproliferative | HCC2998 (colon cancer) | MTT Assay (48h) | 0.01 - 30 µmol/L | [2] |

| Antiproliferative | MDA-MB-435 (melanoma) | MTT Assay (48h) | 0.01 - 30 µmol/L | [2] |

| HIV Reactivation | J-Lat A1 (lymphocyte) | GFP Expression | ~20 nM (7-fold increase) | [3] |

| Apoptosis Induction | Myeloid Leukemia Cells | Apoptosis Assay | Nanomolar concentrations | [4] |

| Apoptosis Induction | Primary Acute Myeloid Leukemia (AML) Cells | Apoptosis Assay | Nanomolar concentrations | [4] |

Experimental Protocols for PEP005 Screening

1. Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture:

-

Culture cancer cell lines (e.g., Colo205) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PEP005 for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]

-

2. Protein Kinase C (PKC) Activity Assay

This assay determines the ability of PEP005 to activate PKC isoforms.

-

Enzyme and Substrate Preparation:

-

Use purified recombinant PKC isoforms or cell lysates containing PKC.

-

A specific peptide substrate for PKC (e.g., QKRPSQRSKYL) is used.

-

-

Kinase Reaction:

-

Set up a reaction mixture containing the PKC enzyme, the peptide substrate, a lipid activator (like phosphatidylserine and diacylglycerol), and PEP005 at various concentrations in a suitable buffer.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction and spot the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the radioactivity on the paper using a scintillation counter.

-

The amount of radioactivity is proportional to the PKC activity.[6]

-

3. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Treat cells with PEP005 for various times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PKCδ, total PKCδ, phospho-ERK, total ERK, phospho-Akt, total Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Signaling Pathways Modulated by PEP005

Protein Kinase C (PKC) Signaling Pathway

PEP005 is a potent activator of classical and novel PKC isoenzymes, with a particular selectivity for PKCδ, which mediates its pro-apoptotic effects.[7][8]

Figure 2. PEP005 activation of the PKCδ-mediated apoptotic pathway.

Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathways

PEP005 has been shown to modulate the MAPK and PI3K signaling pathways, which are critical in cell proliferation, survival, and apoptosis.

Figure 3. Overview of MAPK and PI3K signaling pathways modulated by PEP005.

Experimental Workflow for Screening

The following diagram illustrates a typical workflow for the biological activity screening of a compound like PEP005.

Figure 4. A general experimental workflow for biological activity screening.

This technical guide has provided an overview of the biological activity of this compound, focusing on its antiplatelet effects. Due to the limited publicly available data on its activity in other pathways, the well-characterized compound Ingenol 3-angelate (PEP005) was presented as a comprehensive case study. The detailed experimental protocols, quantitative data, and signaling pathway diagrams for PEP005 offer a robust framework for researchers engaged in the biological activity screening of novel natural products. The methodologies described herein are fundamental to the process of drug discovery and development, enabling the elucidation of mechanisms of action and the identification of promising therapeutic candidates.

References

- 1. This compound (169736-93-0) for sale [vulcanchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]

- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

The Angelol K Biosynthetic Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol K, a bioactive coumarin derivative isolated from medicinal plants of the Angelica genus, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, integrating current knowledge on the formation of its core structural components: the coumarin scaffold, a modified isoprenoid side chain, and an angelic acid ester moiety. The pathway is elucidated through a synthesis of information on the general phenylpropanoid pathway, isoprenoid biosynthesis, and amino acid catabolism, with a focus on enzymatic transformations relevant to Angelica species. This document includes proposed reaction sequences, descriptions of key enzyme families, and a foundation for future research into the complete elucidation of this complex metabolic route.

Introduction

This compound is a natural product found in the roots of plants such as Angelica sinensis and Angelica pubescens. Its chemical structure, [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate, reveals a complex assembly of three distinct biosynthetic precursors. The growing interest in the pharmacological activities of this compound necessitates a deeper understanding of its formation in planta. This guide delineates the proposed biosynthetic pathway, providing a framework for further investigation and potential metabolic engineering applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-branched pathway that converges three major metabolic routes:

-

The Phenylpropanoid Pathway: Formation of the 7-methoxycoumarin backbone.

-

The Isoleucine Catabolic Pathway: Synthesis of the angelic acid moiety.

-

The Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: Generation of the C5 isoprenoid side chain.

The overall proposed pathway is depicted below, followed by a detailed description of each stage.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound, integrating the phenylpropanoid, isoprenoid, and isoleucine catabolic pathways.

Formation of the Coumarin Backbone via the Phenylpropanoid Pathway

The biosynthesis of the coumarin core of this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[1][2]

Diagram: Phenylpropanoid Pathway to Umbelliferone

Caption: Key enzymatic steps from L-phenylalanine to the coumarin precursor, umbelliferone.

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1]

-

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[1]

-

Activation to a Thioester: The carboxyl group of p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.[1]

-

Ortho-Hydroxylation and Lactonization: A crucial step in coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) catalyzes this reaction to form 2'-hydroxy-p-coumaroyl-CoA.[3] The resulting molecule undergoes a trans-cis isomerization of the side chain, followed by a spontaneous intramolecular cyclization (lactonization) to yield the fundamental coumarin, umbelliferone (7-hydroxycoumarin).[4]

Further modifications of the umbelliferone scaffold are required to produce the specific backbone of this compound. This involves:

-

Methoxylation: An O-methyltransferase (OMT) likely catalyzes the methylation of a hydroxyl group, though the precise precursor and timing (before or after prenylation) are not definitively established.

-

Prenylation: A prenyltransferase (PT) attaches a C5 isoprenoid unit to the coumarin ring. Studies on Apiaceae plants have identified coumarin-specific PTs that catalyze prenylation at the C6 or C8 positions.[5][6] For this compound, prenylation occurs at the C6 position.

Synthesis of the Isoprenoid Side Chain

The C5 prenyl unit, dimethylallyl diphosphate (DMAPP), is synthesized through either the mevalonate (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[7][8][9] Both pathways produce the fundamental C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer DMAPP.

Diagram: Isoprenoid Precursor Biosynthesis

Caption: The MVA and MEP pathways converge on the production of IPP and DMAPP.

Following the prenylation of the coumarin core, the attached C5 side chain undergoes significant modification to form the 2,3-dihydroxy-3-methylbutyl group. This transformation likely involves a series of reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes to introduce the hydroxyl groups.[10][11]

Formation of the Angelic Acid Moiety

The angelic acid portion of this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine .[12][13]

Diagram: L-Isoleucine Catabolism to Angelyl-CoA

Caption: The catabolic pathway of L-isoleucine leading to the formation of angelyl-CoA.

The pathway involves the following key steps:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid by a branched-chain aminotransferase (BCAT) .[13]

-

Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

-

Dehydrogenation: 2-Methylbutanoyl-CoA is dehydrogenated to yield tiglyl-CoA by an acyl-CoA dehydrogenase (ACAD) .[13]

-

Isomerization: Tiglic acid is the trans isomer, while angelic acid is the cis isomer. An isomerase is presumed to catalyze the conversion of tiglyl-CoA to angelyl-CoA, the activated form required for the final esterification step.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group on the modified prenyl side chain with angelyl-CoA. This reaction is catalyzed by an acyltransferase . Plant acyltransferases, particularly those in the BAHD family, are known to be involved in the synthesis of a wide variety of secondary metabolites by transferring acyl groups to acceptor molecules.[14]

Key Enzyme Families and Their Roles

| Enzyme Family | Abbreviation | Role in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. |

| Cytochrome P450 Monooxygenases | CYP450s / P450s | Catalyze various hydroxylation reactions on the coumarin ring (e.g., C4H, C2'H) and likely modify the prenyl side chain.[10][15] |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its CoA thioester. |

| Prenyltransferases | PTs | Catalyze the attachment of the DMAPP (C5) unit to the coumarin backbone.[5] |

| O-Methyltransferases | OMTs | Catalyze the methylation of hydroxyl groups on the coumarin ring.[3] |

| Branched-chain Aminotransferase | BCAT | Initiates isoleucine catabolism by removing the amino group.[13] |

| Acyl-CoA Dehydrogenases | ACADs | Involved in the β-oxidation-like steps in the degradation of the isoleucine carbon skeleton.[13] |

| Acyltransferases (BAHD family) | - | Catalyze the final esterification step, transferring the angelyl group from angelyl-CoA to the modified coumarin intermediate.[14] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the complete biosynthetic pathway of this compound are not yet available in the literature. However, the following methodologies are commonly employed to elucidate such pathways and would be applicable here.

General Experimental Workflow

Diagram: Workflow for Elucidating Biosynthetic Pathways

Caption: A general experimental workflow for the identification and characterization of a plant natural product biosynthetic pathway.

Sample Protocol: In Vitro Prenyltransferase Assay

This protocol is adapted from methodologies used for characterizing coumarin-specific prenyltransferases.[16]

-

Enzyme Source:

-

Homogenize fresh root tissue of Angelica sinensis in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5, containing dithiothreitol).

-

Prepare a microsomal fraction by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.

-

-

Reaction Mixture:

-

Combine the microsomal enzyme preparation (35-45 µg of protein) with the coumarin substrate (e.g., scopoletin, 1.0 mM) and the prenyl donor (DMAPP, 1.0 mM) in a reaction buffer containing MgCl₂.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Extraction and Analysis:

-

Stop the reaction and extract the products with ethyl acetate.

-

Dry the organic phase, redissolve the residue in methanol, and analyze by HPLC or LC-MS to identify and quantify the prenylated coumarin products.

-

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, metabolite pool sizes) for the this compound biosynthetic pathway in the published literature. The table below is provided as a template for future research findings.

| Enzyme | Substrate(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source Organism | Reference |

| Data Not Yet Available | Angelica sp. | ||||

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework based on established principles of plant secondary metabolism. While the general steps are outlined, significant research is required to fully elucidate the specific enzymes involved, their kinetics, and the regulation of the pathway. Key areas for future investigation include:

-

Identification and characterization of the specific cytochrome P450s responsible for the modification of the prenyl side chain.

-

Isolation and functional analysis of the acyltransferase that catalyzes the final esterification with angelyl-CoA.

-

Transcriptomic and proteomic studies of Angelica species to identify candidate genes and understand the regulatory networks controlling this compound production.

-

Metabolic engineering in microbial or plant hosts to achieve heterologous production of this compound and its derivatives.

This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this compound biosynthesis, a critical step toward harnessing its full therapeutic potential.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. The biosynthesis of shikimate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Network Analysis of the MVA and MEP Pathways for Isoprenoid Synthesis | Annual Reviews [annualreviews.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Dimethylacrylic acid, (Z)- | 565-63-9 | Benchchem [benchchem.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. [Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Angelol K: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Bioactive Coumarin from Traditional Chinese Medicine

Abstract

Angelol K, a naturally occurring coumarin primarily isolated from the roots of Angelica species, has garnered interest for its potential therapeutic applications rooted in traditional Chinese medicine (TCM). This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, known biological activities, and putative mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, detailed experimental methodologies for its study, and visualizations of its proposed signaling pathways to facilitate further investigation and drug discovery efforts.

Introduction

For centuries, the roots of Angelica species, known as "Duhuo" in traditional Chinese medicine, have been utilized to treat a variety of ailments, most notably rheumatic arthralgia and headaches. Modern phytochemical investigations have identified a rich array of bioactive compounds within these plants, with coumarins being a prominent class. Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. This guide synthesizes the current knowledge on this compound, providing a foundation for its further exploration as a potential therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its study and development. The available data are summarized in the table below.

| Property | Value |

| CAS Number | 169736-93-0 |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate |

| Source | Roots of Angelica species, including Angelica pubescentis and Angelica sinensis.[1] |

| Compound Class | Coumarin |

Biological Activities and Mechanisms of Action

This compound is reported to exhibit a range of biological activities, with its anti-platelet function being the most explicitly described. Other potential activities, inferred from studies on related coumarins and the source plant, include anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-Platelet Activity

This compound has been shown to inhibit human platelet aggregation in a dose-dependent manner in vitro. The proposed mechanism involves the antagonism of adenosine diphosphate (ADP) receptor signaling. By interfering with this pathway, this compound is thought to reduce the activation of glycoprotein IIb/IIIa, a key receptor in platelet aggregation and thrombus formation.

The following diagram illustrates the proposed mechanism by which this compound may inhibit ADP-induced platelet aggregation.

References

Potential Therapeutic Targets of Angelol K: A Technical Guide

Executive Summary

Angelol K, also known as ingenol-3-angelate or PEP005, is a diterpene ester extracted from the plant Euphorbia peplus. It has demonstrated significant potential as a therapeutic agent, primarily in the context of oncology. The core mechanism of this compound revolves around the modulation of Protein Kinase C (PKC) isoforms, which triggers a cascade of downstream signaling events culminating in cancer cell death. This technical guide provides an in-depth overview of the therapeutic targets of this compound, detailing its mechanism of action, affected signaling pathways, and the experimental validation of these effects. The information is intended for researchers, scientists, and drug development professionals.

Primary Therapeutic Target: Protein Kinase C (PKC)

The principal molecular target of this compound is the family of Protein Kinase C (PKC) isoenzymes. This compound exhibits a dual modulatory effect, primarily activating the novel PKCδ isoform while inhibiting the classical PKCα isoform.[1] This differential regulation is a key determinant of its anti-cancer activity.

-

PKCδ Activation: Activation of PKCδ is a critical event in the pro-apoptotic effects of this compound. Upon treatment, PKCδ translocates from the cytoplasm to the nucleus and other cellular membranes, initiating downstream signaling cascades that promote apoptosis.[2]

-

PKCα Inhibition: Conversely, the inhibition of PKCα by this compound contributes to its anti-proliferative effects. PKCα is often implicated in cell survival and proliferation pathways.[1]

This selective modulation of PKC isoforms distinguishes this compound from pan-PKC activators and contributes to its therapeutic window.

Downstream Signaling Pathways

The modulation of PKC by this compound instigates a dual signaling cascade that converges to induce cancer cell death. These pathways are the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway.[2][3]

Activation of the MAPK Pathway

This compound treatment leads to the phosphorylation and subsequent activation of several key components of the MAPK signaling cascade. This pro-apoptotic pathway activation includes:

-

Raf-1: An upstream kinase in the MAPK cascade.

-

ERK1/2: Extracellular signal-regulated kinases 1 and 2.

-

JNK: c-Jun N-terminal kinase.

-

p38 MAPK: p38 mitogen-activated protein kinase.

The activation of these kinases contributes to the induction of apoptosis and cell cycle arrest.[2]

Figure 1: this compound-induced activation of the MAPK signaling pathway.

Inhibition of the PI3K/AKT Pathway

Concurrently with MAPK activation, this compound inhibits the pro-survival PI3K/AKT signaling pathway. This is achieved through:

-

Reduced AKT Phosphorylation: this compound treatment leads to a decrease in the active, phosphorylated form of AKT.

-

Increased PTEN Phosphorylation: The tumor suppressor PTEN, a negative regulator of the PI3K pathway, is phosphorylated and activated.

The inhibition of this pathway removes a critical survival signal for cancer cells, thereby sensitizing them to apoptosis.[2]

Figure 2: this compound-induced inhibition of the PI3K/AKT signaling pathway.

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound (PEP005) has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| Colo205 | Colon Cancer | 0.01 |

| MDA-MB-435 | Melanoma | 2.6 |

| HCC2998 | Colon Cancer | 30 |

Table 1: IC50 values of PEP005 in various cancer cell lines. Data extracted from Serova et al., Mol Cancer Ther, 2008.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the therapeutic targets and mechanism of action of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key proteins in the PKC, MAPK, and PI3K/AKT signaling pathways following treatment with this compound.

Workflow:

Figure 3: General workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., Colo205) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0.3 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-PKCδ, PKCδ, p-PKCα, PKCα, p-Raf-1, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38, p-AKT, AKT, p-PTEN, PTEN, and β-actin (as a loading control).

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 1 µM) for specified durations (e.g., 6, 12, 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 0.3 µM) for various time points (e.g., 1, 5, 12, 24, 48 hours).

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Conclusion

This compound (PEP005) presents a compelling profile as a potential anti-cancer therapeutic. Its primary mechanism of action, the dual modulation of PKCδ and PKCα, leads to a favorable downstream signaling cascade for cancer cell elimination: the activation of the pro-apoptotic MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound. This guide summarizes the core technical information necessary for researchers and drug developers to understand and explore the potential of this promising compound.

References

- 1. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Angelate Compounds in Oncology: A Technical Review of Angelol K, Ingenol-3-Angelate (PEP005), and Decursinol Angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angelate functional group, an ester of angelic acid, is present in a variety of natural products that have garnered significant interest in the field of oncology. While the user's query specified "Angelol K," a comprehensive literature review reveals that the primary bioactivity reported for this compound, a coumarin derivative isolated from Angelica species, is related to anti-platelet aggregation through interference with ADP receptor signaling.[1] In contrast, other angelate-containing compounds, notably ingenol-3-angelate (also known as PEP005 or ingenol mebutate) and decursinol angelate, have been extensively studied for their potent anti-cancer properties. This technical guide will provide a detailed overview of the core findings related to these oncologically relevant angelates, with a focus on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their effects.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of ingenol-3-angelate (PEP005) and decursinol angelate have been quantified across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and other quantitative outcomes of treatment with these compounds.

Table 1: IC50 Values of Ingenol-3-Angelate (PEP005) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Colo205 | Colon Cancer | 0.01 - 30 | ≥24 |

| HCC2998 | Colon Cancer | 0.01 - 30 | ≥24 |

| MDA-MB-435 | Melanoma | 0.01 - 30 | ≥24 |

| HT29 | Colon Cancer | >100 | 48 |

| MCF7 | Breast Cancer | >100 | 48 |

| OVCAR3 | Ovarian Cancer | >100 | 48 |

| HCT116 | Colon Cancer | >100 | 48 |

| HOP62 | Lung Cancer | >100 | 48 |

| HOP92 | Lung Cancer | >100 | 48 |

| IGROV1 | Ovarian Cancer | >100 | 48 |

| HH | Cutaneous T-Cell Lymphoma | ~0.05 | 48 |

| HuT-78 | Cutaneous T-Cell Lymphoma | ~0.05 | 48 |

Data compiled from multiple sources.[2][3][4]

Table 2: IC50 Values of Decursinol Angelate in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 13.63 |

| HeLa | Cervical Cancer | 10 |

| B16F10 | Melanoma | 75 |

Data compiled from published studies.[5]

Table 3: Quantitative Effects of Ingenol-3-Angelate (PEP005) on Apoptosis and Cell Cycle

| Cell Line | Effect | Concentration (µM) | Duration (h) | Result |

| Colo205 | Apoptosis | 1 | 24 | Induction of apoptosis |

| Colo205 | Necrosis | 1 | ≥48 | Induction of cellular necrosis |

| Colo205 | S Phase Arrest | 0.3 | 12 | Time-dependent decrease of cells in S phase |

| HH | Apoptosis | 0.05 | 48 | 19% apoptotic cells |

| HuT-78 | Apoptosis | 0.05 | 48 | 42% apoptotic cells |

Data extracted from cited literature.[2][4]

Core Mechanisms of Action and Signaling Pathways

Ingenol-3-angelate (PEP005) and decursinol angelate exert their anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and, in some cases, necrosis.

Ingenol-3-Angelate (PEP005)

PEP005 is a well-characterized activator of Protein Kinase C (PKC), which plays a central role in its mechanism of action.[6][7]

-

PKC Activation and Isoform Specificity: PEP005 is a broad activator of classical and novel PKC isoenzymes.[7] Its pro-apoptotic effects in several cancer types, particularly leukemia, are mediated through the activation and translocation of PKCδ.[8][9] In contrast, it has been shown to reduce the expression of PKCα.[8]

-

MAPK Pathway Activation: Treatment with PEP005 leads to the increased phosphorylation and activation of several components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[8] This activation of the Ras/Raf/MAPK pathway contributes to the induction of apoptosis.[8]

-

PI3K/AKT Pathway Inhibition: PEP005 has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This is evidenced by reduced levels of the phosphorylated, active form of AKT/protein kinase B.[8] Inhibition of this pro-survival pathway further contributes to the apoptotic effects of PEP005.

The dual mechanism of activating the pro-apoptotic MAPK pathway while inhibiting the pro-survival PI3K/AKT pathway makes PEP005 a potent anti-cancer agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on angelate compounds.

In vitro Growth Inhibition Assay (MTT Assay)

This protocol is used to determine the IC50 values of the compounds.

-

Cell Seeding: Seed cells in 96-well tissue culture plates at a density of 2 x 10³ cells per well.

-

Compound Treatment: After cell attachment (typically 24 hours), treat the cells with a range of concentrations of the angelate compound (e.g., 0.001 to 300 µM for PEP005) for specified durations (e.g., 24, 48, 72 hours). Include untreated cells as a positive control and wells with drug-containing medium without cells as a negative control.

-

MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.4 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Discard the supernatant and resuspend the formazan crystals in 0.1 mL of DMSO.

-

Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

-

Data Analysis: Plot cell viability as a percentage of the untreated control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

-

Cell Treatment: Seed cells in 25 cm³ flasks and treat with the desired concentrations of the angelate compound for various time points.

-

Cell Harvesting: Recover both adherent and non-adherent cells. For adherent cells, use trypsin to detach them.

-

Fixation: Wash the cells with PBS and fix them in 70% ethanol. Store at 4°C until analysis.

-

Staining: Rehydrate the cells in PBS. Incubate for 20 minutes at room temperature with 250 µg/mL RNase A to remove RNA. Then, stain the cells with 50 µg/mL propidium iodide in the dark for 20 minutes at 4°C.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the propidium iodide.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the angelate compound for the desired time and concentration.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the MAPK and PI3K/AKT pathways.

-

Cell Lysis: Treat cells with the angelate compound for the desired times. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-PKCδ, PKCδ, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

While this compound itself has limited reported anti-cancer activity, the broader class of angelate-containing natural products, particularly ingenol-3-angelate (PEP005) and decursinol angelate, demonstrate significant potential in oncology. Their ability to modulate critical signaling pathways such as PKC, MAPK, and PI3K/AKT, leading to apoptosis and cell cycle arrest in cancer cells, underscores their therapeutic promise. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for further research and development of these and structurally related compounds as novel anti-cancer agents. Continued investigation into the specific molecular interactions and the full spectrum of their cellular effects will be crucial for translating these promising preclinical findings into clinical applications.

References

- 1. This compound (169736-93-0) for sale [vulcanchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Angelol K from Angelica Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K, a bioactive coumarin found in various Angelica species, notably Angelica sinensis and Angelica pubescens, has garnered significant interest for its potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantitative analysis of this compound, along with insights into its mechanism of action. The methodologies described herein are compiled from established techniques for the isolation of coumarins from plant matrices and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation

While specific quantitative data for this compound extraction is not extensively available in the public domain, the following table summarizes typical yields for related coumarins from Angelica species, offering a comparative benchmark for extraction efficiency.

| Compound | Angelica Species | Extraction Method | Solvent(s) | Yield | Purity | Reference |

| Imperatorin | A. dahurica | HSCCC | n-hexane-methanol-water | 29 mg / 100 mg crude extract | 99.1% | [1] |

| Isoimperatorin | A. dahurica | HSCCC | n-hexane-methanol-water | 35 mg / 100 mg crude extract | 98.3% | [1] |

| Oxypeucedanin | A. dahurica | HSCCC | n-hexane-methanol-water | 28 mg / 100 mg crude extract | 99.8% | [1] |

| Osthole | A. archangelica | Soxhlet, VLC, PTLC | n-hexane, EtOAc | 203 mg / 10 g n-hexane extract | >95% (estimated) | [2] |

| Ferulic Acid | A. sinensis | Ultrasound/Heating-Assisted | [C4mim]NTf2 | Higher than traditional methods | Not specified | [3] |

| Columbianadin | A. pubescens | Preparative HPLC | Methanol-water | 280 mg / 11.77 g fraction | >98% | [4] |

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a classic and exhaustive extraction method suitable for obtaining a crude extract enriched with this compound.

Materials:

-

Dried and powdered roots of Angelica sinensis or Angelica pubescens

-

n-Hexane (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Methanol (ACS grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Heating mantle

Procedure:

-

Weigh 100 g of finely powdered Angelica root material and place it into a cellulose thimble.

-

Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane.

-

Heat the flask using a heating mantle to initiate solvent reflux. Continue the extraction for 8-12 hours.

-

After extraction, allow the apparatus to cool. Carefully dismantle the setup and collect the n-hexane extract.

-

Concentrate the n-hexane extract to dryness using a rotary evaporator at 40°C.

-

Sequentially repeat the extraction process on the same plant material with 300 mL of dichloromethane, followed by 300 mL of methanol, each for 8-12 hours.

-

Concentrate the dichloromethane and methanol extracts separately to obtain three crude extracts. This compound is expected to be present primarily in the dichloromethane and methanol fractions.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

This method offers a more rapid and energy-efficient alternative to traditional extraction techniques.

Materials:

-

Dried and powdered roots of Angelica sinensis or Angelica pubescens

-

Methanol (80% aqueous solution)

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 20 g of powdered Angelica root material into a 250 mL Erlenmeyer flask.

-

Add 200 mL of 80% methanol to the flask (solid-to-liquid ratio of 1:10 w/v).

-

Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue with an additional 100 mL of 80% methanol to ensure complete extraction.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C to obtain the crude extract.

Purification Protocols

Protocol 3: Vacuum Liquid Chromatography (VLC) for Primary Fractionation

VLC is an effective technique for the initial separation of the crude extract into fractions of varying polarity.

Materials:

-

Crude extract from Protocol 1 or 2

-

Silica gel 60 (70-230 mesh)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Methanol

-

VLC column with a fritted disc

-

Vacuum source

Procedure:

-

Dry-pack a VLC column with silica gel 60.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Begin elution with 100% n-hexane under vacuum, collecting the eluate.

-

Gradually increase the polarity of the mobile phase by creating a stepwise gradient of ethyl acetate in n-hexane (e.g., 5%, 10%, 20%, 50%, 100% EtOAc).

-

Finally, elute with increasing concentrations of methanol in ethyl acetate (e.g., 5%, 10%, 20% MeOH).

-

Collect fractions of approximately 50-100 mL and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles. This compound-containing fractions are typically eluted with mid-to-high polarity solvent mixtures.

Protocol 4: Preparative Thin Layer Chromatography (PTLC) for Isolation

PTLC is used for the fine purification of this compound from the enriched fractions obtained from VLC.

Materials:

-

This compound-enriched fraction from VLC

-

Preparative TLC plates (Silica gel 60 F254, 20x20 cm, 1-2 mm thickness)

-

Developing chamber

-

Mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v)

-

UV lamp (254 nm and 366 nm)

-

Scraper or spatula

-

Methanol or ethyl acetate for elution

Procedure:

-

Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Apply the dissolved sample as a narrow band onto the origin line of the preparative TLC plate.

-

Allow the solvent to evaporate completely.

-

Place the plate in a developing chamber pre-saturated with the mobile phase.

-

Develop the chromatogram until the solvent front reaches near the top of the plate.

-

Remove the plate from the chamber and allow it to air dry.

-

Visualize the separated bands under a UV lamp. Mark the band corresponding to this compound (based on a co-spotted standard, if available, or by subsequent analytical confirmation).

-

Carefully scrape the silica gel of the marked band from the plate.[5][6]

-

Elute this compound from the collected silica gel by washing with a polar solvent like methanol or ethyl acetate.

-

Filter the solution to remove the silica gel and concentrate the filtrate to obtain purified this compound.

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantitative Analysis

HPLC is the definitive method for obtaining high-purity this compound and for its quantification.